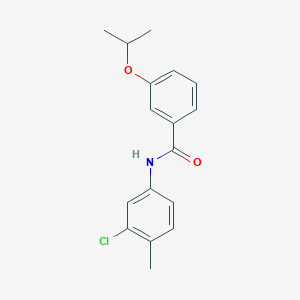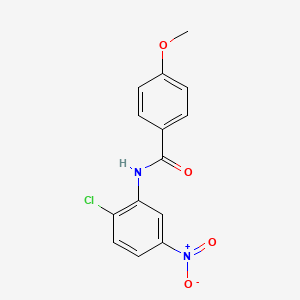
3-(4-methylphenyl)-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methylphenyl)-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine, also known as MPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mecanismo De Acción
The mechanism of action of 3-(4-methylphenyl)-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. 3-(4-methylphenyl)-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
3-(4-methylphenyl)-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 3-(4-methylphenyl)-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine has also been found to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(4-methylphenyl)-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine is its potential as a multi-targeted therapeutic agent. Its ability to inhibit multiple enzymes involved in different disease pathways makes it an attractive candidate for the treatment of various diseases. However, one of the limitations of 3-(4-methylphenyl)-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research of 3-(4-methylphenyl)-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of the potential use of 3-(4-methylphenyl)-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to fully understand the mechanism of action of 3-(4-methylphenyl)-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine and its potential applications in cancer therapy.
Conclusion:
In conclusion, 3-(4-methylphenyl)-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its anti-inflammatory, analgesic, and anti-cancer properties make it an attractive candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 3-(4-methylphenyl)-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine and its potential applications in different areas of scientific research.
Métodos De Síntesis
The synthesis of 3-(4-methylphenyl)-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine involves the reaction of 4-methylbenzoyl chloride with phenylacetonitrile in the presence of sodium hydride to obtain 4-methylphenylacetonitrile. This intermediate is then reacted with hydrazine hydrate to form 3-(4-methylphenyl)-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine.
Aplicaciones Científicas De Investigación
3-(4-methylphenyl)-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. 3-(4-methylphenyl)-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
1-[5-amino-3-(4-methylphenyl)-1,2,4-triazol-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-7-9-14(10-8-12)16-19-17(18)21(20-16)15(22)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMDHZHCYICOEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=N2)N)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzamide](/img/structure/B5871509.png)

![nicotinaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5871519.png)
![5-[(4-methoxybenzyl)thio]-1-methyl-1H-tetrazole](/img/structure/B5871521.png)

![6-(4-bromophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5871533.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B5871539.png)
![N-(4-cyanophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5871554.png)
![4,5-dimethoxy-2-[(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B5871565.png)



![7-[(4-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5871599.png)
![5-[(5-tert-butyl-2-methyl-3-furoyl)amino]-2-hydroxybenzoic acid](/img/structure/B5871608.png)